N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide
Description
N-{2-[(4-Chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide is a synthetic organic compound featuring a benzamide backbone substituted with a 2-methylpropyl group bearing a 4-chlorobenzylsulfanyl moiety. Its molecular formula is C₁₈H₁₉ClNOS, with a molecular weight of 332.87 g/mol. The compound’s structure is characterized by:
- A benzenecarboxamide core providing rigidity and hydrogen-bonding capacity.
- A 2-methylpropyl linker enhancing steric bulk and conformational flexibility.
The compound’s synthesis typically involves nucleophilic substitution and amidation steps, with crystallization in ethanol yielding high-purity crystals .
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-18(2,22-12-14-8-10-16(19)11-9-14)13-20-17(21)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMAQBYCKNSAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CC=C1)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide typically involves multiple steps:
Formation of the Chlorobenzyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable thiol reagent under basic conditions to form the chlorobenzyl sulfanyl intermediate.
Coupling with Benzenecarboxamide: The intermediate is then reacted with benzenecarboxamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimization of these steps to increase yield and purity. This can include the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophilic Reagents: Sodium methoxide, potassium cyanide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.
Scientific Research Applications
Organic Synthesis
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new heterocyclic compounds and other derivatives. The compound can be synthesized through multi-step reactions involving chlorobenzyl chloride and thiol reagents, followed by coupling with benzenecarboxamide .
Biological Studies
The compound's structural characteristics make it a candidate for biological research. It may be employed to study biological processes and interactions due to its potential pharmacological properties . For instance, related compounds have shown cytotoxic activity against cancer cell lines, indicating that similar derivatives could be explored for anticancer applications .
Agrochemical Applications
Recent patents highlight the use of this compound in agrochemical formulations . These formulations are designed for enhanced uptake in plants, making the compound significant for agricultural research and pest management strategies .
Material Science
In industrial applications, this compound can be utilized in the production of various chemical products and materials. Its stability and reactivity make it suitable for developing new materials with specific properties tailored for particular applications.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of sulfanyl derivatives similar to this compound. Researchers found that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines, including those from colon and breast cancers. The study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: Agrochemical Efficacy
Another research project focused on the application of this compound in agrochemical formulations aimed at improving foliar absorption when applied via low-volume sprays. Results indicated that formulations containing this compound demonstrated improved efficacy compared to conventional treatments .
Mechanism of Action
The mechanism by which N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The table below compares N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide with key analogs:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity
- Chlorine’s larger atomic radius may also strengthen halogen bonding with target enzymes. In the pyrimidine analog (), the trifluoromethyl (CF₃) group increases metabolic stability and electron-withdrawing effects, boosting binding affinity to DNA-associated enzymes .
- Core Structure Differences: The benzenecarboxamide core in the target compound offers fewer hydrogen-bonding sites compared to the pyrimidine analog, which engages in N–H⋯N(cyano) interactions critical for crystal packing and biological activity .
Biological Activity
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide, identified by its CAS number 303144-65-2, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20ClNOS
- Molar Mass : 333.88 g/mol
- Density : 1.181 g/cm³ (predicted)
- Boiling Point : 514.7 °C (predicted)
The compound features a chlorobenzyl group, a sulfanyl linkage, and a benzenecarboxamide moiety, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chlorobenzyl and sulfanyl groups enhances its reactivity, allowing it to form covalent bonds with proteins or enzymes, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes through covalent modification.
- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, although specific pathways remain to be elucidated.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Anticancer Activity
A study evaluating the compound's effect on HCT116 colorectal cancer cells demonstrated:
- Cell Growth Inhibition : The compound reduced cell viability significantly compared to control groups.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells (41.55% apoptosis compared to 1.85% in controls) .
| Treatment | % Apoptosis | % Viability |
|---|---|---|
| Control | 1.85 | 100 |
| Compound Treatment | 41.55 | 58.45 |
Study 2: Antimicrobial Activity
In vitro testing against various bacterial strains indicated that the compound exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide | Potential anticancer effects |
| N-(2-(4-chlorophenyl)methylsulfanyl)-2-methylpropyl)benzamide | Moderate antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis involves nucleophilic substitution and condensation reactions. A typical protocol includes:
- Heating 4-chlorobenzyl mercaptan with 2-methylpropyl bromide in ethanol under reflux to form the sulfanyl intermediate.
- Coupling with benzenecarboxamide via a carbodiimide-mediated reaction.
- Crystallization from ethanol/water mixtures to purify the product .
- Optimization : Yield improvements focus on solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine:carbonyl). Monitoring via TLC ensures reaction completion.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Assign peaks for the chlorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and methylpropyl moiety (δ 1.2–1.5 ppm for CH3). The sulfanyl (–S–) linkage is confirmed by absence of thiol protons .
- FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 650–700 cm⁻¹ (C–S bond) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –SCH2C6H4Cl).
Q. What safety precautions are necessary when handling chlorinated intermediates during synthesis?
- Safety Protocol :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact with 4-chlorobenzyl derivatives.
- Neutralize waste with 10% NaOH before disposal.
- Store intermediates in airtight containers away from light to prevent decomposition .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) using SHELX software determine molecular conformation and intermolecular interactions?
- Methodology :
- Data Collection: Use a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution: SHELXT for phase problem resolution via intrinsic phasing.
- Refinement: SHELXL for least-squares refinement of positional/thermal parameters. Hydrogen bonds are located using OLEX2 .
- Key Findings :
- Dihedral angles between chlorobenzyl and benzene rings range from 19.4° to 21.7°, indicating moderate conjugation.
- Intermolecular N–H⋯N and C–H⋯O bonds stabilize crystal packing, forming 12-membered synthons .
Q. How to resolve data contradictions when refining crystal structures with high R factors?
- Troubleshooting :
- High R1 : Check for twinning (PLATON analysis) or disorder. Apply TWIN/BASF commands in SHELXL.
- Discrepancies in Thermal Parameters : Use restraints (e.g., SIMU/DELU) for anisotropic displacement of flexible groups like methylpropyl .
- Validation : Cross-validate with Hirshfeld surfaces (CrystalExplorer) to ensure hydrogen bond consistency .
Q. What computational methods predict the compound’s interaction with biological targets like DNA synthesis enzymes?
- Approach :
- Molecular Docking (AutoDock Vina) : Dock the compound into the active site of thymidylate synthase (PDB: 1HVY). Use AMBER force fields for energy minimization.
- MD Simulations (GROMACS) : Assess binding stability (RMSD < 2.0 Å over 50 ns) and key residues (e.g., Arg21, Asp169) involved in hydrogen bonding .
Q. How to analyze hydrogen bonding networks from crystallographic data to understand packing motifs?
- Procedure :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
